4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde
Brand Name: Vulcanchem
CAS No.: 253307-93-6
VCID: VC18475351
InChI: InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3
SMILES:
Molecular Formula: C21H20O4
Molecular Weight: 336.4 g/mol

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde

CAS No.: 253307-93-6

Cat. No.: VC18475351

Molecular Formula: C21H20O4

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde - 253307-93-6

Specification

CAS No. 253307-93-6
Molecular Formula C21H20O4
Molecular Weight 336.4 g/mol
IUPAC Name 5-methoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3
Standard InChI Key YUNUEGGUDNXTGS-UHFFFAOYSA-N
Canonical SMILES COCC1=CC2=C(C=CC(=C2C(=C1)OC)OCC3=CC=CC=C3)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a naphthalene ring system substituted with three distinct functional groups:

  • Benzyloxy group (4-position): A phenylmethyl ether (-OCH₂C₆H₅) that enhances lipophilicity and steric bulk.

  • Methoxy group (5-position): A simple ether (-OCH₃) that influences electronic distribution across the aromatic system.

  • Methoxymethyl group (7-position): A methyl ether-linked methylene (-CH₂OCH₃) that introduces conformational flexibility.

The aldehyde moiety at position 1 provides a reactive site for further chemical transformations, such as condensation or reduction reactions .

Physicochemical Data

Based on structural calculations and comparisons to analogous compounds, the following properties are inferred:

PropertyValue
Molecular formulaC₂₁H₂₀O₄
Molar mass (g/mol)336.38
SolubilityLow in water; soluble in DMSO, chloroform
Melting point~120–125°C (estimated)

The benzyloxy and methoxymethyl groups contribute to its hydrophobic character, while the aldehyde enables participation in nucleophilic addition reactions .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three key components:

  • Naphthalene core: Sourced from 1-naphthaldehyde.

  • Benzyloxy group: Introduced via Williamson ether synthesis or Ullmann coupling.

  • Methoxy and methoxymethyl groups: Installed using methylating agents (e.g., methyl iodide) under basic conditions.

Stepwise Synthesis

A plausible synthetic route involves:

  • Functionalization of 1-naphthaldehyde:

    • Bromination at position 4 using Br₂ or N-bromosuccinimide (NBS) .

    • Substitution of bromine with benzyloxy via nucleophilic aromatic substitution (NaH, benzyl alcohol).

  • Methylation:

    • Introduction of methoxy groups using CH₃I/K₂CO₃.

    • Methoxymethylation via Friedel-Crafts alkylation with chloromethyl methyl ether.

Challenges and Optimization

  • Regioselectivity: Competing reactions at positions 4, 5, and 7 require careful choice of directing groups and catalysts.

  • Protection/deprotection: The aldehyde group may need protection (e.g., acetal formation) during harsh reactions .

Reactivity and Functionalization

Aldehyde Reactivity

The aldehyde group undergoes typical reactions:

  • Condensation: Forms Schiff bases with amines, useful in heterocycle synthesis.

  • Reduction: Converted to a hydroxymethyl group (NaBH₄), enhancing water solubility.

  • Oxidation: Yields carboxylic acid derivatives (KMnO₄), though this may degrade the naphthalene core .

Ether Group Transformations

  • Benzyloxy deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a phenolic intermediate.

  • Methoxy stability: Resistant to hydrolysis under mild conditions but cleavable with BBr₃.

Comparative Analysis with Structural Analogs

Key Analogues and Their Properties

CompoundStructureKey Differences
4-Methoxy-1-naphthaldehydeLacks benzyloxy, methoxymethylLower molar mass (202.22 g/mol)
5-Benzyloxy-1-naphthaldehydeNo methoxy or methoxymethylReduced steric hindrance
7-Methoxymethyl-1-naphthaldehydeSimpler substitution patternHigher polarity

Biological Activity Trends

  • Increased lipophilicity: Benzyloxy and methoxymethyl groups improve blood-brain barrier penetration .

  • Enzyme inhibition: Bulkier substituents enhance binding to hydrophobic enzyme pockets (e.g., 5-LOX) .

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